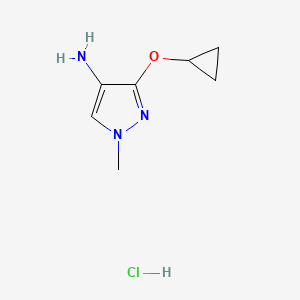
3-cyclopropoxy-1-methyl-1H-pyrazol-4-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclopropoxy-1-methyl-1H-pyrazol-4-amine hydrochloride is a chemical compound with the molecular formula C7H11N3O and a molecular weight of 153.18 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms in the ring
Méthodes De Préparation
The synthesis of 3-cyclopropoxy-1-methyl-1H-pyrazol-4-amine hydrochloride typically involves the reaction of 3-cyclopropoxy-1-methyl-1H-pyrazol-4-amine with hydrochloric acid to form the hydrochloride salt . The specific synthetic routes and reaction conditions can vary, but a common method involves the use of cyclopropylamine and 1-methyl-1H-pyrazol-4-amine as starting materials. These reactants undergo a series of reactions, including cyclization and substitution, to form the desired product.
Analyse Des Réactions Chimiques
3-cyclopropoxy-1-methyl-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Applications De Recherche Scientifique
3-cyclopropoxy-1-methyl-1H-pyrazol-4-amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-cyclopropoxy-1-methyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
3-cyclopropoxy-1-methyl-1H-pyrazol-4-amine hydrochloride can be compared with other similar compounds, such as:
3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride: This compound has a methoxy group instead of a cyclopropoxy group, which may result in different chemical and biological properties.
1-methyl-1H-pyrazol-4-amine: This compound lacks the cyclopropoxy group, making it less complex and potentially less active in certain applications. The uniqueness of this compound lies in its cyclopropoxy group, which can influence its reactivity and biological activity.
Propriétés
Formule moléculaire |
C7H12ClN3O |
|---|---|
Poids moléculaire |
189.64 g/mol |
Nom IUPAC |
3-cyclopropyloxy-1-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C7H11N3O.ClH/c1-10-4-6(8)7(9-10)11-5-2-3-5;/h4-5H,2-3,8H2,1H3;1H |
Clé InChI |
LGBWNHAKIUSBLK-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C(=N1)OC2CC2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


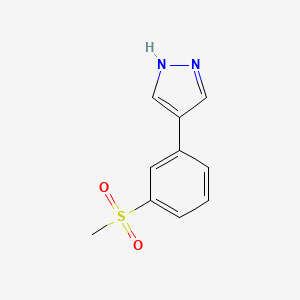

![N-[2-bromo-4-(trifluoromethoxy)phenyl]-N-[2-(ethanesulfonyl)-4-(trifluoromethyl)benzoyl]acetamide](/img/structure/B15316988.png)
![N-[1-(2-aminoethyl)piperidin-4-yl]-3-methylbutanamide](/img/structure/B15316995.png)
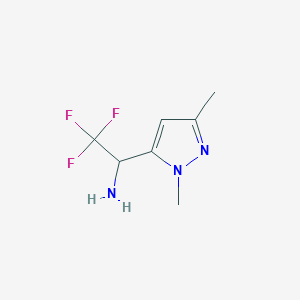
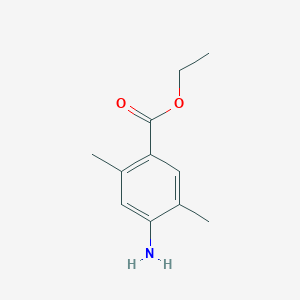


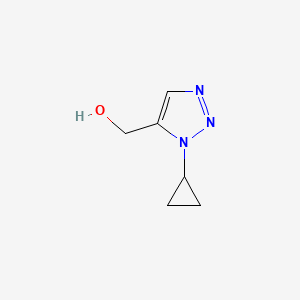

![[1-(Bromomethyl)-3,3-difluorocyclobutyl]methanol](/img/structure/B15317041.png)

![2-{4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B15317058.png)

